molecular formula C13H14N2S B12748909 N-Ethyl-N-1-naphthylthiourea CAS No. 4366-50-1

N-Ethyl-N-1-naphthylthiourea

Cat. No.: B12748909
CAS No.: 4366-50-1
M. Wt: 230.33 g/mol
InChI Key: KIJJAHDWPAWNGH-UHFFFAOYSA-N
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Description

N-Ethyl-N-1-naphthylthiourea (synonyms: Thiourea, N-ethyl-N-1-naphthalenyl) is a thiourea derivative characterized by an ethyl group and a 1-naphthyl group substituted on the nitrogen atoms of the thiourea core. Structural features, including the aromatic naphthyl moiety and ethyl substituent, likely influence its reactivity and physical properties, though detailed data are absent in the provided evidence.

Properties

CAS No.

4366-50-1

Molecular Formula

C13H14N2S

Molecular Weight

230.33 g/mol

IUPAC Name

1-ethyl-1-naphthalen-1-ylthiourea

InChI

InChI=1S/C13H14N2S/c1-2-15(13(14)16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H2,14,16)

InChI Key

KIJJAHDWPAWNGH-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC2=CC=CC=C21)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N-1-naphthylthiourea can be synthesized through several methods. One common synthetic route involves the reaction of 1-naphthylamine with ethyl isothiocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The industrial production methods ensure that the compound is produced efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-1-naphthylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-N-1-naphthylthiourea has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-N-1-naphthylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The naphthyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives vary significantly in structure, applications, and toxicity. Below is a comparative analysis of N-Ethyl-N-1-naphthylthiourea with key analogues:

1-Naphthylthiourea (ANTU)

Structural Differences: ANTU lacks the ethyl group, featuring a single 1-naphthyl substitution on the thiourea core . Applications: ANTU is historically utilized as a rodenticide, classified among "extremely hazardous substances" due to acute toxicity . Toxicity: ANTU’s high toxicity is well-documented, whereas this compound’s toxicological profile remains uninvestigated .

N-Methyl-N'-(hydroxymethyl)thiourea

Structural Differences: This compound incorporates methyl and hydroxymethyl groups, enhancing polarity compared to the hydrophobic naphthyl and ethyl substituents in this compound .

1-((1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl)-3-((R)-1-(naphthalen-1-yl)ethyl)thiourea

Structural Differences: This complex derivative includes diphenylethyl and dimethylamino groups, resulting in a higher molar mass (453.64 g/mol) and stereochemical complexity . Applications: Likely used in pharmaceutical research due to its chiral centers and specialized storage requirements (2–8°C, inert atmosphere) .

Data Table: Comparative Analysis of Thiourea Derivatives

Compound Name Key Structural Features Primary Applications Toxicity Profile Storage Conditions
This compound Ethyl, 1-naphthyl substituents Industrial Not thoroughly studied Not specified
1-Naphthylthiourea (ANTU) Single 1-naphthyl substituent Rodenticide Extremely hazardous Not specified
N-Methyl-N'-(hydroxymethyl)thiourea Methyl, hydroxymethyl substituents Chemical synthesis Unknown Not specified
Complex thiourea derivative Diphenylethyl, dimethylamino groups Pharmaceutical research Not classified 2–8°C, dark, inert gas

Key Research Findings

  • Structural Influence on Applications : Bulky aromatic groups (e.g., naphthyl) correlate with industrial or pesticidal uses, while polar substituents (e.g., hydroxymethyl) favor synthetic applications .
  • Toxicity Gaps : this compound’s safety data are incomplete, highlighting the need for further toxicological studies .
  • Storage Requirements : Complex thiourea derivatives necessitate stringent storage conditions, unlike simpler analogues .

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